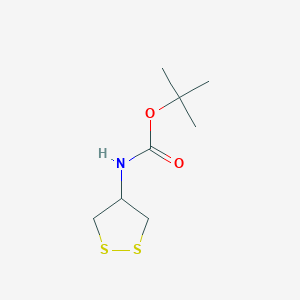

tert-butyl N-(1,2-dithiolan-4-yl)carbamate

Description

Significance of Carbamate (B1207046) Functional Groups in Organic Synthesis and Molecular Design

The carbamate functional group, with its characteristic -NH-C(=O)-O- linkage, is a versatile and widely utilized moiety in organic chemistry. nih.govbldpharm.com Its importance is particularly pronounced in the field of peptide synthesis and the protection of amine functionalities. The tert-butoxycarbonyl (Boc) group, a specific type of carbamate, is one of the most common amine protecting groups due to its ease of installation and its stability under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions. bldpharm.com This selective reactivity allows for the sequential construction of complex molecules, such as peptides and other natural products, by masking the nucleophilicity of amine groups during synthetic transformations. bldpharm.com

Beyond their role as protecting groups, carbamates are integral structural components in a vast array of pharmaceuticals and agrochemicals. nih.gov The carbamate group can influence a molecule's pharmacokinetic and pharmacodynamic properties by modulating its polarity, hydrogen bonding capacity, and metabolic stability. nih.gov

The 1,2-Dithiolane (B1197483) Moiety: Structural Attributes and Redox-Active Properties in Chemical Systems

The 1,2-dithiolane is a five-membered heterocyclic ring containing a disulfide bond. This cyclic structure imparts significant ring strain, which in turn influences the chemical and physical properties of the disulfide bond. nih.gov A key feature of the 1,2-dithiolane ring is its redox activity; it can undergo reversible reduction to a dithiol, as exemplified by the biologically crucial lipoic acid/dihydrolipoic acid redox couple. mdpi.com This redox-switchable behavior is of great interest in the design of stimuli-responsive materials, drug delivery systems, and probes for studying cellular redox processes. orgsyn.org

The disulfide bond in 1,2-dithiolanes is susceptible to cleavage by various reducing agents, including thiols, which is a fundamental aspect of its biological and chemical reactivity. This property has been exploited in the development of self-assembling monolayers on gold surfaces and in the design of dynamic covalent systems. nih.gov

Overview of Research Trajectories for N-Protected Dithiolane Derivatives

Research into N-protected dithiolane derivatives has largely been driven by their potential applications in medicinal chemistry and materials science. A significant area of focus has been the synthesis of amino acids containing the 1,2-dithiolane moiety, such as 4-amino-1,2-dithiolane-4-carboxylic acid (Adt). bldpharm.comrsc.org The N-Boc protected versions of these amino acids serve as valuable building blocks for incorporating redox-active, conformationally constrained residues into peptides. bldpharm.comrsc.org

These modified peptides are being investigated for their potential to modulate protein structure and function, as well as for their applications in the development of novel therapeutics and diagnostic agents. The ability of the dithiolane moiety to interact with biological thiols and participate in disulfide exchange reactions is a key aspect of these research efforts. orgsyn.org

Scope and Academic Relevance of tert-Butyl N-(1,2-dithiolan-4-yl)carbamate Investigations

This compound serves as a foundational molecule for the synthesis of more complex functionalized dithiolanes. Its academic relevance lies in its utility as a stable, readily handled precursor to 4-amino-1,2-dithiolane, a key component in the aforementioned peptide and medicinal chemistry research. The Boc protecting group allows for the selective modification of other parts of a larger molecule before the amine is deprotected for subsequent reactions.

Investigations involving this compound are often directed towards the development of novel probes for studying cellular redox biology, the creation of new drug delivery platforms that can release their cargo in response to the reducing environment of the cell, and the synthesis of novel peptide and protein conjugates with unique structural and functional properties.

Physicochemical Properties and Spectroscopic Data

While a comprehensive, publicly available dataset of experimental spectroscopic data for this compound is not readily found in the peer-reviewed literature, its properties can be reliably predicted based on its chemical structure and data from analogous compounds. The compound is commercially available, indicating that its synthesis and characterization have been achieved.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO₂S₂ | uni.lu |

| Molecular Weight | 221.34 g/mol | uni.lu |

| Appearance | Expected to be a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in organic solvents like dichloromethane (B109758), ethyl acetate, and methanol | Inferred |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts/Signals |

| ¹H NMR (CDCl₃) | δ ~ 5.0 ppm (br s, 1H, NH), δ ~ 4.0 ppm (m, 1H, CH-N), δ 3.2-3.5 ppm (m, 4H, CH₂-S), δ 1.45 ppm (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃) | δ ~ 155 ppm (C=O), δ ~ 80 ppm (C(CH₃)₃), δ ~ 50 ppm (CH-N), δ ~ 40 ppm (CH₂-S), δ 28.3 ppm (C(CH₃)₃) |

| Mass Spectrometry (ESI+) | m/z 222.06 [M+H]⁺, 244.04 [M+Na]⁺ |

Note: The predicted NMR data is based on typical chemical shifts for tert-butyl carbamates and 1,2-dithiolane structures. The mass spectrometry data is based on predicted values from chemical databases. rsc.orguni.lu

Synthesis and Reactivity

A specific, peer-reviewed synthesis of this compound is not widely published. However, a plausible synthetic route can be inferred from established methods for the synthesis of N-Boc protected amines and 1,2-dithiolanes. A likely precursor would be 4-amino-1,2-dithiolane, which can be protected using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.

The reactivity of this compound is dominated by the two functional groups. The Boc-protected amine is stable to a variety of conditions but can be deprotected under mild acid (e.g., trifluoroacetic acid) to yield the free amine. The 1,2-dithiolane ring can be opened by reducing agents to form the corresponding dithiol.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(dithiolan-4-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S2/c1-8(2,3)11-7(10)9-6-4-12-13-5-6/h6H,4-5H2,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZSBFIOTUHZKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CSSC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Tert Butyl N 1,2 Dithiolan 4 Yl Carbamate

Strategies for the Construction of the 1,2-Dithiolane (B1197483) Ring System and Carbamate (B1207046) Installation

The synthesis of tert-butyl N-(1,2-dithiolan-4-yl)carbamate involves two key strategic elements: the formation of the five-membered disulfide ring and the incorporation of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom at the C4 position. These steps can be performed sequentially, often involving the synthesis of a suitable acyclic precursor followed by a ring-closing reaction.

Precursor Synthesis and Functional Group Interconversions

The construction of the target molecule relies on the preparation of linear 1,3-dithio precursors, which already contain the protected amine functionality. A common strategy involves starting with a three-carbon backbone and introducing the necessary functional groups.

One plausible precursor is tert-butyl N-(2,3-dihydroxypropyl)carbamate (also known as N-Boc-3-amino-1,2-propanediol), which is commercially available. nih.gov The synthesis of this precursor establishes the carbamate group early in the sequence. To prepare this molecule for dithiolane ring formation, the hydroxyl groups must be converted into good leaving groups, such as tosylates or halides, through standard functional group interconversion reactions. Subsequent displacement with a sulfur nucleophile, like sodium sulfide (B99878) or thiourea (B124793) followed by hydrolysis, would yield the required 1,3-dithiol.

Alternatively, precursors can be built by forming carbon-sulfur bonds on a suitable backbone. For example, 3-bromo-2-(bromomethyl)propionic acid can be treated with potassium thioacetate (B1230152) to produce 3-(acetylthio)-2-(acetylthiomethyl)propanoic acid. nih.gov A similar strategy using 3-iodo-2-(iodomethyl)propionic acid with potassium salt of thioacetic acid can also be employed. chemicalbook.com These precursors contain protected thiol groups that can be deprotected and oxidized to form the disulfide bridge. To synthesize the target molecule via this route, the carboxylic acid would first need to be converted to an amine via a process like the Curtius rearrangement, which can simultaneously install the tert-butyl carbamate in the presence of tert-butyl alcohol. nih.gov

A more direct approach involves the synthesis of 1,3-bis-tert-butyl thioethers, which are described as readily accessible substrates for a one-step dithiolane synthesis. nih.gov These precursors can be synthesized from various starting materials, including 1,3-dihalopropanes or epoxides, by reaction with tert-butyl thiol.

Table 1: Synthetic Precursors and Key Functional Group Interconversions

| Precursor Starting Material | Key Interconversion Steps | Resulting Acyclic Precursor |

|---|---|---|

| N-Boc-3-amino-1,2-propanediol | Ditosylation or dihalogenation of hydroxyl groups, followed by displacement with a sulfur nucleophile. | tert-Butyl N-(2,3-dithiopropyl)carbamate |

| 3-Halo-2-(halomethyl)propionic acid | Conversion to amine (e.g., Curtius rearrangement with Boc installation), displacement of halides with thioacetate. | tert-Butyl N-(2,3-bis(acetylthio)propyl)carbamate |

| 1,3-Dihalopropane derivative | Introduction of amine at C2, Boc protection, displacement of halides with tert-butyl thiol. | tert-Butyl N-(1,3-bis(tert-butylthio)propan-2-yl)carbamate |

Ring-Closing Reactions for Dithiolane Formation

The formation of the 1,2-dithiolane ring is the crucial step in the synthesis. Several methods have been developed for this transformation, primarily relying on the formation of a disulfide bond from a linear precursor bearing two thiol groups at the 1 and 3 positions relative to each other.

A conventional and widely used method is the oxidative cyclization of a 1,3-dithiol. chemicalbook.comnih.gov This reaction can be carried out using various oxidizing agents. Mild oxidants like iodine or oxygen are often effective. For instance, the parent 1,2-dithiolane can be obtained from propane-1,3-dithiol using iodine. chemicalbook.com This approach is broadly applicable to substituted 1,3-dithiols.

A more recent and efficient one-step methodology involves the reaction of 1,3-bis-tert-butyl thioethers with bromine. nih.govrsc.org This reaction proceeds rapidly under mild conditions. The proposed mechanism involves the initial formation of a sulfonium (B1226848) bromide, followed by the elimination of isobutylene (B52900) to generate a sulfenyl bromide. This intermediate undergoes intramolecular cyclization, and a second elimination of isobutylene yields the final 1,2-dithiolane product. nih.gov This method avoids the need to handle potentially unstable dithiols.

Another established method involves the reaction of a 1,3-dihalide with a sulfur transfer reagent. For example, 1,2-dithiolane-4,4-diyldimethanol has been prepared from 2,2-bis(bromomethyl)propane-1,3-diol using sodium tetrasulfide. chemicalbook.com

Table 2: Comparison of Ring-Closing Methodologies for 1,2-Dithiolane Formation

| Method | Precursor | Reagents | Key Features |

|---|---|---|---|

| Oxidative Cyclization | 1,3-Dithiol | Iodine, Oxygen, KMnO₄ | Classic, versatile method; requires synthesis and handling of dithiol precursor. chemicalbook.com |

| Sulfonium-Mediated Ring Closure | 1,3-bis-tert-butyl thioether | Bromine (Br₂) | One-step, rapid reaction under mild conditions; avoids isolation of dithiols. nih.govrsc.org |

| Nucleophilic Displacement | 1,3-Dihalide | Sodium Tetrasulfide (Na₂S₄) | Utilizes readily available dihalides; suitable for specific substitution patterns. chemicalbook.com |

Stereoselective Approaches in Synthesis

This compound possesses a stereocenter at the C4 position of the dithiolane ring. Therefore, controlling the stereochemistry is a significant aspect of its synthesis. The primary strategy for achieving stereocontrol is through a chiral pool approach, where the synthesis begins with an enantiomerically pure precursor.

For instance, the synthesis can start from commercially available chiral precursors like (R)- or (S)-tert-butyl N-(2,3-dihydroxypropyl)carbamate. nih.gov The stereocenter in this starting material can be carried through the synthetic sequence of converting the diol to a dithiol and subsequent ring closure, yielding the corresponding enantiomer of the final product.

Alternatively, stereoselectivity can be introduced using catalyst-controlled asymmetric reactions. While specific examples for this dithiolane are not prevalent, analogous syntheses demonstrate the principle. For example, stereoselective aminohydroxylation has been used to prepare pinane-based 2-amino-1,3-diols, establishing the relative stereochemistry of adjacent amino and hydroxyl groups. nih.gov Similarly, asymmetric Mannich reactions, often catalyzed by chiral organocatalysts like (S)-proline, can be used to install a Boc-protected amine with high enantioselectivity, as demonstrated in the synthesis of related carbamates. orgsyn.org Such strategies could be adapted to create a chiral precursor for the dithiolane synthesis.

Modification of the this compound Scaffold

Once synthesized, the this compound molecule offers several sites for further chemical modification: the dithiolane ring itself and the carbamate nitrogen substituent.

Derivatization at the Dithiolane Ring

The 1,2-dithiolane ring has a distinct reactivity profile primarily associated with its disulfide bond.

Alkylation: The sulfur atoms in the 1,2-dithiolane are nucleophilic and can be readily alkylated with reagents like alkyl halides, which results in the formation of 1,2-dithiolium salts. chemicalbook.com

Reduction and Ring-Opening: The disulfide bond can be cleaved under reductive conditions. Reagents such as zinc in hydrochloric acid (Zn/HCl) can reduce the dithiolane to the corresponding acyclic propane-1,3-dithiol. chemicalbook.com The ring is also susceptible to opening by other nucleophiles, including organolithium compounds and Grignard reagents, which attack one of the sulfur atoms. chemicalbook.com

Polymerization: 1,2-dithiolanes can undergo ring-opening polymerization, which can be initiated thermally or photochemically, to produce polymers with disulfide linkages in the backbone. rsc.org The substitution pattern on the ring can influence the rate and feasibility of this polymerization. rsc.org

Reaction with Carbenes: The reaction of 1,2-dithiolanes with carbenes has been shown to yield a mixture of products resulting from C-H insertion and desulfurization. chemicalbook.com

Table 3: Selected Reactions at the 1,2-Dithiolane Ring

| Reaction Type | Reagents | Product Type |

|---|---|---|

| S-Alkylation | Alkyl Halides | 1,2-Dithiolium salt chemicalbook.com |

| Reductive Ring-Opening | Zn/HCl | 1,3-Dithiol chemicalbook.com |

| Nucleophilic Ring-Opening | Organolithium, Grignard Reagents | Ring-opened thioether/thiolate chemicalbook.com |

| Ring-Opening Polymerization | Heat or UV light | Poly(disulfide) rsc.org |

Alterations of the Carbamate Nitrogen Substituent

The N-Boc group serves as a versatile protecting group for the amine, and its manipulation is key to further derivatization.

The most fundamental transformation is the deprotection of the tert-butoxycarbonyl group to liberate the free primary amine, 4-amino-1,2-dithiolane. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

Once the free amine is obtained, it serves as a handle for introducing a wide array of substituents. Standard N-acylation or N-alkylation reactions can be performed. A relevant example is found in the synthesis of novel antioxidants where a 1,2-dithiolane moiety was connected to an N-alkyl-substituted morpholine (B109124) ring via a thiocarbamate linker. nih.gov This demonstrates that after deprotection, the resulting amine can be reacted with other functional groups to create more complex molecules with potentially enhanced biological or chemical properties. Modern cross-coupling methods, such as the Buchwald-Hartwig amination, could also be employed to attach aryl or heteroaryl groups to the nitrogen atom. buffalostate.edu

Orthogonal Protecting Group Strategies

In the synthesis of complex molecules containing this compound or its derivatives, the use of orthogonal protecting groups is crucial. This strategy allows for the selective removal of one protecting group in the presence of others, enabling precise chemical modifications at different sites of a molecule. The tert-butoxycarbonyl (Boc) group is a cornerstone of this approach, known for its stability in basic and nucleophilic conditions but its lability to strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.comcreative-peptides.com

Orthogonal protection schemes are designed around groups that can be cleaved under conditions that leave the Boc group intact. The most common strategies are the fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) and the tert-butoxycarbonyl (Boc)/benzyl (Bzl) methods, widely employed in solid-phase peptide synthesis (SPPS). researchgate.net For instance, the Fmoc group is used for Nα-amino protection and is readily removed by a base such as piperidine, which does not affect the acid-labile Boc or tBu groups used for side-chain protection. masterorganicchemistry.comresearchgate.net

Similarly, the allyloxycarbonyl (Alloc) group offers another layer of orthogonality. It is stable to both the acidic conditions used for Boc removal and the basic conditions for Fmoc cleavage. The Alloc group can be selectively removed using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger. sigmaaldrich.com Other specialized protecting groups like N-1-(4,4-dimethyl-2,6-dioxohexyl)ethyl (Dde) can be removed with hydrazine, providing another distinct deprotection pathway that is compatible with both Fmoc and Boc strategies. creative-peptides.com

| Protecting Group | Abbreviation | Cleavage Conditions | Stability Towards Boc Conditions (TFA) | Stability Towards Fmoc Conditions (Piperidine) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | 20% Piperidine in DMF | Stable | Labile |

| Benzyl | Bzl | Catalytic Hydrogenation (H₂, Pd/C) | Stable | Stable |

| Allyloxycarbonyl | Alloc | Pd(PPh₃)₄, Scavenger | Stable | Stable |

| N-1-(4,4-Dimethyl-2,6-dioxohexyl)ethyl | Dde | 2% Hydrazine in DMF | Stable | Stable |

| Trityl | Trt | 1% TFA in DCM (mild acid) | Labile | Stable |

Catalytic Approaches in the Synthesis of this compound Analogs

Catalytic methods offer significant advantages in the synthesis of analogs of this compound, providing improved efficiency, selectivity, and milder reaction conditions compared to stoichiometric approaches. Catalysis can be employed both for the formation of the carbamate moiety and for subsequent modifications of the molecule to generate a diverse range of analogs.

For instance, regioselective carbamate installation on polyol structures, which could be precursors to dithiolane analogs, has been achieved using specific catalysts. In one study, Taylor's catalyst was utilized to improve the regioselectivity and yield of a desired carbamate regioisomer. nih.gov Such catalytic control is invaluable when multiple reactive sites are present, allowing for the precise synthesis of complex target molecules.

Palladium-catalyzed cross-coupling reactions are also a powerful tool for creating analogs. A Boc-protected core structure can be functionalized through reactions like the Suzuki or Heck coupling, where a palladium catalyst facilitates the formation of new carbon-carbon bonds. This approach allows for the introduction of various aryl or vinyl substituents, leading to a library of analogs with diverse properties. unicatt.it

Furthermore, catalytic systems have been developed for the deprotection of tert-butyl groups under non-acidic conditions. One such method employs the tris-4-bromophenylamminium radical cation, known as "magic blue," which catalytically facilitates the cleavage of the C-O bond in tert-butyl carbamates in high yields. researchgate.net This method is suitable for substrates that are sensitive to strong acids.

| Catalytic System | Reaction Type | Application in Analog Synthesis | Reference |

| Taylor's Catalyst | Carbamate Formation | Regioselective installation of carbamate functionality. | nih.gov |

| Palladium Catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | Cross-Coupling | Arylation or vinylation of a core structure to create diverse analogs. | unicatt.it |

| Tris(4-bromophenyl)aminium Hexachloroantimonate (Magic Blue) | Deprotection | Mild, catalytic cleavage of the tert-butyl carbamate group. | researchgate.net |

| Organocatalysts (e.g., (S)-proline) | Mannich Reaction | Asymmetric synthesis of precursors for carbamate analogs. | orgsyn.org |

Mechanistic Studies of tert-Butyl Carbamate Formation and Deprotection

Understanding the reaction mechanisms for the formation and cleavage of the tert-butyl carbamate group is fundamental to its application in chemical synthesis.

Formation Mechanism: The tert-butyl carbamate (Boc) protecting group is most commonly introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The mechanism proceeds via a nucleophilic attack of the amine nitrogen on one of the carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a tert-butoxycarbonyl group. This leaving group can then act as a base or decompose to tert-butoxide, which neutralizes the protonated carbamate to yield the final N-Boc protected product. masterorganicchemistry.com

Deprotection Mechanism (Acid-Catalyzed): The standard method for Boc deprotection involves the use of a strong acid, typically trifluoroacetic acid (TFA). masterorganicchemistry.comcommonorganicchemistry.com The mechanism involves three key steps:

Protonation: The carbamate oxygen is protonated by the strong acid.

Cation Formation: The protonated intermediate undergoes cleavage of the tert-butyl-oxygen bond, resulting in the loss of a stable tert-butyl cation and the formation of a carbamic acid.

Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and yielding the free amine, which is subsequently protonated by the excess acid to form an ammonium (B1175870) salt. commonorganicchemistry.com

The released tert-butyl cation can be trapped by scavengers, deprotonate to form isobutylene gas, or polymerize. commonorganicchemistry.com

Alternative Deprotection Mechanism (Nucleophilic): Milder deprotection methods have been developed to avoid the harsh acidic conditions. One such method uses tetra-n-butylammonium fluoride (B91410) (TBAF). The proposed mechanism involves a nucleophilic attack by the fluoride anion on the carbonyl carbon of the carbamate. This forms a tetrahedral intermediate which then collapses to release the amine. lookchem.comorganic-chemistry.org This method offers a different selectivity profile and is useful for substrates containing acid-sensitive functional groups.

| Process | Reagent(s) | Key Mechanistic Steps | Intermediate(s) | Final Product(s) |

| Formation | Boc₂O | 1. Nucleophilic attack by amine. 2. Collapse of tetrahedral intermediate. | Tetrahedral intermediate | N-Boc amine, t-BuOH, CO₂ |

| Deprotection (Acidic) | TFA | 1. Protonation of carbonyl oxygen. 2. Loss of tert-butyl cation. 3. Decarboxylation. | Protonated carbamate, Carbamic acid | Free amine (as salt), CO₂, Isobutylene |

| Deprotection (Nucleophilic) | Bu₄NF | 1. Nucleophilic attack by F⁻ on carbonyl carbon. 2. Collapse of tetrahedral intermediate. | Tetrahedral intermediate, Fluorocarbamate | Free amine |

Advanced Structural Analysis and Conformational Investigations

Spectroscopic Elucidation of Molecular Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the stereochemical assignment of tert-butyl N-(1,2-dithiolan-4-yl)carbamate. Analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, the proton attached to the carbon bearing the carbamate (B1207046) group (C4) typically appears as a multiplet. The methylene (B1212753) protons on the dithiolane ring (C3 and C5) often exhibit complex splitting patterns due to their diastereotopic nature and coupling with the C4 proton. A characteristic sharp singlet, corresponding to the nine equivalent protons of the tert-butyl group, is observed in the upfield region.

The ¹³C NMR spectrum provides complementary data, with the carbonyl carbon of the carbamate functional group showing a characteristic downfield chemical shift. The carbon atoms within the dithiolane ring and those of the tert-butyl group are also identifiable by their specific resonances. Advanced 2D NMR techniques, such as COSY and HSQC, are instrumental in definitively assigning the relative stereochemistry of the molecule. nih.gov

Table 1: Representative NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| NH | ~ 5.0 (broad singlet) | - |

| CH (C4) | ~ 4.3 (multiplet) | ~ 55 |

| CH₂ (C3, C5) | 3.1 - 3.7 (multiplet) | ~ 45 |

| C(CH₃)₃ | ~ 1.4 (singlet) | ~ 80 (quaternary), ~ 28 (methyl) |

| C=O | - | ~ 155 |

| Note: The presented chemical shifts are approximate and may vary based on the solvent and experimental conditions. |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within this compound by detecting the vibrational frequencies of specific chemical bonds. libretexts.org

Key absorption bands in the IR spectrum include a strong, sharp peak for the N-H stretch of the carbamate group, typically appearing around 3300-3500 cm⁻¹. libretexts.org The carbonyl (C=O) stretching vibration of the carbamate is also prominent, observed in the region of 1680-1720 cm⁻¹. libretexts.org Aliphatic C-H stretching vibrations from the dithiolane ring and the tert-butyl group are found in the 2850-3000 cm⁻¹ range. libretexts.org A weak absorption corresponding to the S-S disulfide bond may be present in the 400-500 cm⁻¹ region. nih.gov

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Carbamate) | Stretch | 3300-3500 |

| C-H (Aliphatic) | Stretch | 2850-3000 |

| C=O (Carbamate) | Stretch | 1680-1720 |

| N-H (Carbamate) | Bend | 1500-1550 |

| C-N (Carbamate) | Stretch | 1200-1300 |

| S-S (Disulfide) | Stretch | 400-500 (weak) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to ascertain the molecular weight and to investigate the fragmentation pathways of this compound. In techniques like electrospray ionization (ESI), the molecule is typically observed as a protonated species [M+H]⁺ or as an adduct with sodium [M+Na]⁺. uni.lu

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which is used to confirm its elemental composition. uni.lu Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns. nih.gov Common fragmentation pathways for tert-butyl carbamates involve the loss of isobutylene (B52900) (C₄H₈) and carbon dioxide, corresponding to a combined loss of 100 Da. nih.govdoaj.org Other observed fragments may arise from the cleavage of the tert-butyl group or the dithiolane ring. doaj.orgresearchgate.net

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography provides unambiguous determination of the three-dimensional structure of this compound in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles. For the 1,2-dithiolane (B1197483) ring, crystal structures reveal S-S bond lengths around 2.06 Å and CSSC dihedral angles typically less than 35°. nih.gov

This analysis confirms the stereochemistry and reveals the preferred conformation of the dithiolane ring, which is often a twisted or envelope form. nih.gov Furthermore, X-ray crystallography elucidates intermolecular interactions, such as hydrogen bonding involving the N-H group of the carbamate, which dictate the molecular packing in the crystal lattice. nih.gov

Conformational Dynamics of the 1,2-Dithiolane Ring System within the Carbamate Conjugate

The 1,2-dithiolane ring is a conformationally flexible system, existing as an equilibrium of various twist and envelope forms. nih.gov The geometric constraints of the five-membered ring force the CSSC dihedral angle to be significantly smaller than that of linear disulfides. nih.gov This strained conformation contributes to the reactivity of the disulfide bond. nih.gov

The bulky tert-butyl carbamate substituent at the C4 position influences the conformational preferences of the dithiolane ring. Computational modeling and variable-temperature NMR studies can be utilized to investigate the energetic landscape of these conformations and the barriers to ring inversion. mst.edu Understanding these dynamic properties is crucial as they can impact the molecule's chemical and biological behavior. researchgate.net

Chiroptical Properties and Enantiomeric Purity Assessment in Stereoselective Syntheses

Due to the presence of a stereocenter at the C4 position, this compound is a chiral molecule. Its enantiomers exhibit optical activity, which can be characterized using chiroptical methods like circular dichroism (CD) spectroscopy. The CD spectrum provides information regarding the stereochemical environment of the disulfide and carbamate chromophores.

In the context of asymmetric synthesis, assessing the enantiomeric purity of the product is essential. Chiral high-performance liquid chromatography (HPLC) is a common technique for separating and quantifying the enantiomers, thereby allowing for the determination of the enantiomeric excess (ee). The weak absorbance of the disulfide bond around 330 nm can sometimes be monitored for detection during HPLC analysis. nih.gov

Chemical Reactivity and Mechanistic Pathways Involving Tert Butyl N 1,2 Dithiolan 4 Yl Carbamate

Reactivity of the Dithiolane Ring: Redox Chemistry and Thiol-Disulfide Exchange Reactions

The 1,2-dithiolane (B1197483) ring is a key structural feature that imparts significant reactivity to the molecule. This reactivity is primarily governed by the inherent strain within the five-membered ring and the nature of the disulfide bond. The constrained geometry of the ring forces the C-S-S-C dihedral angle to be significantly smaller than the optimal angle of approximately 90° observed in unstrained linear disulfides. researchgate.netnih.gov This deviation from the ideal geometry leads to increased ring strain, making the disulfide bond more susceptible to cleavage. researchgate.netnih.gov

The redox chemistry of the dithiolane ring is a prominent aspect of its reactivity. The disulfide bond can be readily reduced to the corresponding dithiol, propane-1,3-dithiol, using various reducing agents. nih.gov Conversely, the dithiol can be oxidized to regenerate the dithiolane ring. This reversible redox behavior is fundamental to the biological activity of related compounds like lipoic acid and is a key feature in applications such as dynamic covalent chemistry and the formation of self-assembling monolayers. nih.gov

The strained disulfide bond in the 1,2-dithiolane ring also renders it highly susceptible to thiol-disulfide exchange reactions. researchgate.net This process involves the attack of a thiolate anion on one of the sulfur atoms of the disulfide bond, leading to the formation of a new disulfide and a new thiolate. The rate of thiol-disulfide exchange is significantly faster for 1,2-dithiolanes compared to their unstrained acyclic or larger-ring counterparts. organic-chemistry.org This enhanced reactivity is attributed to the release of ring strain in the transition state of the exchange reaction. The substitution pattern on the dithiolane ring can also influence its reactivity, with more substituted dithiolanes showing greater resistance to reduction and ring-opening. nih.gov

The propensity of the 1,2-dithiolane ring to undergo ring-opening polymerization is another consequence of its inherent strain. This polymerization can be initiated by thiols and is often reversible, leading to dynamic polymer systems. researchgate.net

Chemical Transformations of the Carbamate (B1207046) Moiety

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under a variety of conditions and its facile removal under acidic conditions. The reactivity of the carbamate moiety in tert-butyl N-(1,2-dithiolan-4-yl)carbamate is centered around the cleavage of this protecting group and the subsequent reactions of the liberated amine.

Acid-Catalyzed Deprotection Mechanisms and Kinetic Studies

The deprotection of the Boc group is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). organicchemistrydata.org The generally accepted mechanism for this reaction involves the initial protonation of the carbonyl oxygen of the carbamate. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide. organic-chemistry.org The liberated amine is then protonated by the acid to form the corresponding ammonium (B1175870) salt.

Kinetic studies on the acid-catalyzed deprotection of Boc-protected amines have revealed that the reaction rate can exhibit a second-order dependence on the acid concentration. researchgate.netorganicchemistrydata.orglookchem.com This suggests a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair that arises from the fragmentation of the protonated tert-butyl carbamate. researchgate.netlookchem.com However, with acids like trifluoroacetic acid, an inverse kinetic dependence on the trifluoroacetate (B77799) concentration has been observed, suggesting a more complex mechanistic scenario. researchgate.netlookchem.com

The choice of acid and solvent can significantly influence the rate and selectivity of the deprotection. While strong acids are effective, milder conditions using Lewis acids or solid acid catalysts have also been developed to improve functional group tolerance. nih.govmsu.edu

Reactivity with Electrophiles and Nucleophiles

Once the Boc group is removed to unveil the primary amine, this nucleophilic center can react with a wide range of electrophiles. These reactions include, but are not limited to, acylation, alkylation, and sulfonylation, allowing for the introduction of various functional groups at this position.

The carbamate moiety itself can also exhibit reactivity towards certain strong nucleophiles and electrophiles. While the lone pair of the nitrogen atom is delocalized onto the adjacent carbonyl group, rendering it less nucleophilic than a free amine, it can still participate in reactions under specific conditions. For instance, N-Boc protected amines can be doubly lithiated at the nitrogen and an adjacent position, followed by reaction with electrophiles. libretexts.org

The carbonyl group of the carbamate is electrophilic and can be attacked by strong nucleophiles. For example, the deprotection of carbamates using reagents like tetra-n-butylammonium fluoride (B91410) (TBAF) is believed to proceed via a nucleophilic attack of the fluoride ion on the carbonyl carbon. organic-chemistry.orglookchem.com

Participation in Cycloaddition Reactions and Pericyclic Processes

Pericyclic reactions, such as cycloadditions and electrocyclic reactions, are powerful tools in organic synthesis for the construction of cyclic systems with high stereocontrol. msu.eduyoutube.com The participation of a molecule in these reactions is dictated by the presence of suitable π-electron systems, such as conjugated dienes or dienophiles. slideshare.netyoutube.commdpi.comchemistryviews.org

In the case of this compound, the dithiolane ring itself does not possess a conjugated π-system that would readily participate in common cycloaddition reactions like the Diels-Alder reaction. The saturated nature of the dithiolane ring precludes its function as a diene or a dienophile in such transformations.

However, the carbamate moiety, or derivatives thereof, could potentially influence or participate in pericyclic reactions. For instance, studies have shown that a 2(H)-pyran-2-one bearing a tert-butylcarbamate (B1260302) substituent at the 5-position can act as a "chameleon" diene, undergoing efficient Diels-Alder cycloadditions with both electron-rich and electron-deficient dienophiles. chemistryviews.orgnih.gov This reactivity is attributed to the electronic influence of the carbamate group on the pyrone ring system.

There is currently no available literature that specifically documents the direct participation of this compound in cycloaddition or other pericyclic reactions. The lack of a suitable conjugated system within the molecule makes it an unlikely candidate for such transformations under standard conditions.

Solvent Effects and Reaction Optimization for Selective Transformations

The choice of solvent can have a profound impact on the rate, yield, and selectivity of chemical reactions involving this compound. Solvents can influence the solubility of reactants, stabilize transition states, and in some cases, directly participate in the reaction mechanism.

For the acid-catalyzed deprotection of the Boc group, the polarity and coordinating ability of the solvent are crucial. Protic solvents can participate in the protonation steps and stabilize the charged intermediates, while aprotic solvents of varying polarity can also be employed. The optimization of this reaction often involves screening different acid-solvent combinations to achieve efficient deprotection without affecting other sensitive functional groups that may be present in the molecule. For instance, the use of solid acid catalysts in a continuous flow reactor with a low-boiling solvent like THF has been shown to be an efficient method for N-Boc deprotection. msu.edu

In the context of the dithiolane ring, solvent effects are significant in reactions such as ring-opening. The choice of solvent can influence the rate and enantioselectivity of catalyzed ring-opening reactions. researchgate.net For thiol-disulfide exchange reactions, the solvent can affect the nucleophilicity of the attacking thiolate and the stability of the transition state.

Reaction optimization for selective transformations of this compound involves the careful control of various parameters, including temperature, concentration, catalyst, and solvent. For example, to achieve selective deprotection of the Boc group in the presence of other acid-labile groups, one might employ milder acidic conditions, a less polar solvent, or a Lewis acid catalyst that shows chemoselectivity. nih.gov Similarly, to control the thiol-disulfide exchange or ring-opening polymerization of the dithiolane ring, one could adjust the concentration of thiol initiators, the temperature, and the solvent to favor either the monomeric or polymeric form. The optimization of these conditions is essential for harnessing the unique reactivity of this molecule in a controlled and predictable manner.

Role As a Synthetic Intermediate and Building Block in Complex Molecular Assembly

Precursor in the Synthesis of Functionalized Organic Molecules

The utility of tert-butyl N-(1,2-dithiolan-4-yl)carbamate as a precursor stems from its two primary functional components: the Boc-protected amine and the 1,2-dithiolane (B1197483) ring. The Boc group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under mild acidic conditions. This allows for the selective unmasking of the amine, which can then participate in a multitude of reactions, such as amide bond formation, alkylation, or sulfonylation, to introduce new functional moieties.

The 1,2-dithiolane ring itself is a key functional element. The strained disulfide bond within the five-membered ring is susceptible to reduction, opening the ring to form a dithiol. This dithiol can then be used in subsequent synthetic steps. Conversely, the disulfide bond's reactivity is the basis for creating more complex structures. Research into the synthesis of functionalized 1,2-dithiolanes has highlighted that substituents on the ring can be used as handles for "downstream functionalizations," such as esterification or Michael additions, further expanding the synthetic possibilities. nsf.gov The presence of the carbamate (B1207046) at the 4-position of the dithiolane ring in the title compound provides a stable and strategically placed functional group that can be carried through multiple synthetic steps before or after the manipulation of the dithiolane ring itself.

Integration into Natural Product Synthesis Strategies

The 1,2-dithiolane ring system is a structural motif found in several important natural products, endowing them with unique biological activities. nih.gov Notable examples include lipoic acid, a vital cofactor in aerobic metabolism, and asparagusic acid, found in asparagus. nsf.govnih.gov The presence of this strained cyclic disulfide is crucial to their chemical and biological function.

Application in Linker Chemistry for Conjugate and Scaffold Construction

The unique reactivity of the 1,2-dithiolane ring makes it exceptionally well-suited for applications in linker chemistry, particularly for the construction of bioconjugates and molecular scaffolds. nsf.gov The disulfide bond can readily undergo thiol-disulfide exchange reactions with free thiol groups, such as the cysteine residues found in proteins. This reaction is reversible, allowing for the creation of stimuli-responsive systems where a conjugated molecule can be cleaved from its carrier under specific reducing conditions, such as those found inside a cell. This property has been exploited for applications in cytosolic drug delivery and reversible protein-polymer conjugation. nsf.govnih.gov

In this context, this compound acts as a heterobifunctional linker.

Thiol-Reactive End : The 1,2-dithiolane ring serves as the thiol-reactive moiety for attachment to a protein or other thiol-containing biomolecule.

Latent Amine End : The Boc-protected amine serves as a masked attachment point. After deprotection, the resulting free amine can be coupled to a payload molecule (e.g., a drug, a fluorescent dye, or a peptide) through stable amide bond formation.

This dual functionality allows for the precise and controlled construction of complex conjugates, such as antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a targeting antibody. The carbamate functionality itself is a common component in modern linker designs for such applications. google.com

The following table illustrates the potential steps in using the compound as a linker:

| Step | Action | Functional Group Involved | Result |

| 1 | Payload Conjugation | Boc-protected amine | After deprotection, the free amine is acylated with a drug molecule. |

| 2 | Bioconjugation | 1,2-dithiolane ring | The dithiolane reacts with a cysteine residue on a target protein. |

| 3 | Cleavage (Optional) | Disulfide bond | The conjugate releases the payload upon exposure to a reducing environment. |

Utility in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry aims to rapidly synthesize large numbers of diverse compounds, known as libraries, for high-throughput screening in drug discovery and materials science. The success of this approach relies on the use of versatile building blocks that allow for the systematic introduction of diversity.

This compound is an ideal scaffold for combinatorial library synthesis due to its bifunctional nature. The molecule can be used in two primary ways:

Solution-Phase Synthesis : The Boc-protected amine can be deprotected and reacted with a library of diverse building blocks (e.g., carboxylic acids, sulfonyl chlorides) to generate a library of dithiolane-containing compounds. Each compound in the library would share the common dithiolane core but differ in the substituent attached to the nitrogen atom.

Solid-Phase Synthesis : The 1,2-dithiolane ring can be used to immobilize the scaffold onto a solid support functionalized with thiol groups. Once anchored, the Boc group can be removed, and subsequent chemical transformations can be performed on the free amine. This approach facilitates purification, as excess reagents and byproducts can be washed away, and allows for the construction of complex molecules in a stepwise fashion.

The compound's structure provides two points for diversification, allowing for the creation of extensive and structurally rich chemical libraries for screening against various biological targets.

Molecular Interactions and Mechanistic Biochemical Probing Excluding Clinical Outcomes

Exploration of Molecular Targets and Ligand Binding Profiles

The carbamate (B1207046) functional group is a known pharmacophore that can interact with various biological targets, often by acting as an inhibitor of certain enzymes. ontosight.ai The dithiolane ring, known for its stability, can also participate in various chemical and biological interactions, while the lipophilicity conferred by other parts of the molecule can influence its binding to biological targets. ontosight.ai

Analogs incorporating the dithiolane-carbamate structure have been investigated for their affinity towards several enzyme families. The primary molecular targets identified for compounds bearing this motif include cholinesterases, endocannabinoid hydrolyzing enzymes, and Rho-associated coiled-coil containing kinases (ROCK). ontosight.ainih.govnih.gov The binding profiles are often characterized by covalent or non-covalent interactions within the active sites of these enzymes, leading to their inhibition. For instance, in cholinesterases, carbamates can carbamoylate a key serine residue in the active site. mdpi.comresearchgate.net In the case of ROCK2 inhibitors, a compound featuring a 1,2-dithiolan-3-yl motif was found to interact with the hinge region of the enzyme. nih.gov

In Vitro Enzymatic Inhibition Studies of Analogs bearing the Dithiolane-Carbamate Motif

Carbamates are well-established inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). ontosight.ainih.gov The mechanism of inhibition is typically pseudo-irreversible. researchgate.netnih.gov It involves the nucleophilic attack of the catalytic serine's hydroxyl group within the enzyme's active site on the carbonyl carbon of the carbamate. researchgate.net This results in the formation of a carbamoylated enzyme, which is more stable and hydrolyzes much more slowly than the acetylated enzyme formed during the hydrolysis of the natural substrate, acetylcholine (B1216132). mdpi.com This process effectively deactivates the enzyme, leading to an accumulation of acetylcholine in the synapse. mdpi.com

Studies on various dithiocarbamate (B8719985) derivatives have demonstrated their potential as cholinesterase inhibitors. For example, a series of synthesized dithiocarbamates showed inhibitory activity against both AChE and BuChE, with some compounds exhibiting IC50 values in the sub-micromolar range. nih.gov Notably, certain derivatives were found to be more potent inhibitors of BuChE than the established drug donepezil. nih.gov Molecular docking simulations suggest that these compounds can also engage in non-covalent interactions at the peripheral anionic sites of the enzymes. mdpi.com

Table 1: Cholinesterase Inhibition by Dithiocarbamate Analogs

| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|

| 2g | AChE | 0.53 ± 0.001 | Donepezil | 0.048 ± 0.001 |

| 2f | AChE | 0.74 ± 0.001 | Donepezil | 0.048 ± 0.001 |

| 2j | AChE | 0.89 ± 0.002 | Donepezil | 0.048 ± 0.001 |

| 2f | BuChE | 1.39 ± 0.041 | Donepezil | 7.88 ± 0.52 |

| 2g | BuChE | 3.64 ± 0.072 | Donepezil | 7.88 ± 0.52 |

Data sourced from a study on dithiocarbamate derivatives. nih.gov

The endocannabinoid system is regulated by the synthesis and degradation of endocannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). The primary enzymes responsible for their degradation are fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), respectively. nih.govresearchgate.net Inhibition of these enzymes increases the levels of endocannabinoids, which can produce therapeutic effects. nih.govnih.gov

Carbamates have been identified as a potent and selective class of inhibitors for these endocannabinoid hydrolases. mdpi.com The inhibition mechanism often involves the carbamoylation of the active site serine residue of these serine hydrolases. doi.org This covalent modification inactivates the enzyme, preventing the breakdown of endocannabinoids. doi.org The development of selective inhibitors for FAAH or MAGL allows for the differential elevation of AEA or 2-AG, enabling the targeted modulation of the endocannabinoid system. nih.gov

Rho-associated coiled-coil containing kinases, ROCK1 and ROCK2, are key regulators of cellular functions like smooth muscle contraction, migration, and proliferation. nih.govresearchgate.net Consequently, ROCK inhibitors are of therapeutic interest for a variety of diseases. researchgate.net A series of compounds featuring a 1,2-dithiolan-3-yl motif have been designed and synthesized as ROCK2 inhibitors. nih.gov

One such compound, DC24, which contains a dithiolane motif, was identified as the first ROCK2 inhibitor to interact with the hinge region of the enzyme via this motif. nih.gov The development of selective ROCK2 inhibitors is considered crucial, as systemic inhibition of ROCK1 is associated with significant side effects like decreased blood pressure. nih.gov Pharmacological inhibition of ROCK can lead to the dephosphorylation of downstream targets like cofilin and myosin light chain, resulting in the regulation of the cytoskeleton. nih.gov This modulation of the ROCK-cytoskeletal axis has potential applications in stimulating cellular processes like attachment and proliferation. nih.gov

Antioxidant Activity of Dithiolane-Containing Carbamates at a Molecular Level

Dithiolane-containing compounds and dithiocarbamates have been investigated for their antioxidant properties. mdpi.comresearchgate.net The antioxidant capacity can be attributed to several mechanisms at the molecular level. These compounds can act as radical scavengers, donating a hydrogen atom to neutralize free radicals. mdpi.com The presence of sulfur atoms in the dithiolane ring can contribute to this activity.

Structure-activity relationship studies on dithiocarbamic flavanones have shown that substituents on the molecular scaffold can significantly influence their radical scavenging activities against radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). mdpi.com For instance, the presence of electronegative halogen substituents was found to enhance the antioxidant properties, likely by making certain C-H bonds more prone to hydrogen radical transfer. mdpi.com Dithiocarbamates are also known for their ability to chelate transition metals, which can prevent the generation of free radicals through Fenton-like reactions. researchgate.net

Modulation of Cellular Pathways through Molecular Interaction (e.g., ROS Production, NF-κB Activity)

Compounds bearing the dithiolane-carbamate motif can modulate key cellular signaling pathways, including those related to reactive oxygen species (ROS) production and the activity of the transcription factor NF-κB.

Reactive Oxygen Species (ROS) Production: The modulation of ROS can occur through various mechanisms. Some compounds can directly scavenge ROS due to their inherent antioxidant properties, as discussed above. researchgate.net Others may indirectly affect ROS levels by interacting with cellular machinery involved in their production, such as the mitochondrial respiratory chain. nih.govnih.gov For example, certain molecules can act as uncouplers of oxidative phosphorylation, which can lead to a decrease in mitochondrial ROS generation. nih.gov Conversely, some chemical agents can amplify ROS production by activating enzymes like NADPH oxidase 2 (NOX2) or by affecting glutathione (B108866) homeostasis. nih.gov

NF-κB Activity: The nuclear factor kappa-light-chain-enhancer of activated B-cells (NF-κB) is a crucial transcription factor that mediates inflammatory responses. nih.gov Proinflammatory stimuli typically lead to the activation of the NF-κB signaling cascade, resulting in the transcription of various proinflammatory genes. nih.govplos.org The inhibition of the NF-κB pathway is a significant area of interest in medicinal chemistry. nih.gov The molecular mechanisms by which compounds can inhibit NF-κB are diverse, ranging from preventing the degradation of its inhibitory protein, IκB, to blocking the nuclear translocation or DNA binding of NF-κB dimers. plos.orgnih.gov The anti-inflammatory effects of some compounds are directly linked to their ability to suppress NF-κB activation. nih.gov

Structure-Activity Relationship (SAR) Studies for Molecular Design and Target Specificity

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds by identifying key structural features that influence their biological activity. For molecules centered around the 1,2-dithiolane (B1197483) scaffold, such as tert-butyl N-(1,2-dithiolan-4-yl)carbamate, SAR analyses help in designing derivatives with enhanced potency and target specificity. Research into this area has focused on modifying the 1,2-dithiolane ring and its substituents to understand their impact on interactions with biological targets, notably enzymes like Thioredoxin Reductase 1 (TrxR1).

Influence of the 1,2-Dithiolane Moiety and Combined Moieties

The 1,2-dithiolane ring is a key pharmacophore, but studies suggest its efficacy and specificity can be dramatically enhanced when combined with other functional groups. nih.gov Research on a series of 1,2-dithiolane-4-carboxylic acid derivatives has shown that the dithiolane moiety alone does not confer selective inhibition of TrxR1. nih.gov However, its combination with a Michael acceptor, such as a coumarin (B35378) moiety, can lead to compounds with high TrxR1 inhibition potency. nih.gov This synergistic approach, where the dithiolane ring acts in concert with another reactive group, is a cornerstone for the molecular design of targeted inhibitors. The interaction likely involves the selenocysteine (B57510) residue of TrxR1 reacting with the Michael acceptor, highlighting a mechanism-based design strategy. nih.gov

SAR Analysis of 1,2-Dithiolane Derivatives as TrxR1 Inhibitors

A detailed SAR analysis provides insight into how different substituents on the dithiolane scaffold affect inhibitory potential. In a study of various derivatives, the inhibitory activity against rat TrxR1 was evaluated to elucidate these relationships. nih.gov The findings demonstrate that modifications to the group attached to the dithiolane core significantly alter the compound's potency.

For instance, the combination of the 1,2-dithiolane structure with a coumarin moiety (a known Michael acceptor) in compound 2k resulted in the most potent TrxR1 inhibition within the tested series. nih.gov This underscores the value of incorporating an activated double bond to create dual-function inhibitors that can be developed into anticancer agents. nih.gov The data suggests that while the 1,2-dithiolane ring is essential, the nature of the appended functional groups dictates the degree of target inhibition.

| Compound | Modification on 1,2-dithiolane Scaffold | TrxR1 Inhibitory Activity (%) at 200 µM |

|---|---|---|

| 2a | Asparagusic acid derivative with coumarin-3-carboxylic acid | Data Not Specified in Source |

| 2k | Combination of 1,2-dithiolane and Michael acceptor (coumarin) moieties | High Potency (Specific % value not detailed in abstract) nih.gov |

| Note: The provided search results highlight compound 2k as highly potent but do not offer a full numerical dataset for all compounds (2a-l) in the abstract. The table reflects the key SAR finding discussed. nih.gov |

The design of diversely substituted 1,2-dithiolanes is facilitated by modular synthetic strategies. nsf.gov The ability to create various 1,3-bis-tert-butyl thioether precursors allows for the generation of a wide range of functionalized 1,2-dithiolanes. nsf.govnih.gov This synthetic accessibility is fundamental for conducting extensive SAR studies, as it permits the exploration of how different substituent sizes and substitution patterns on the ring affect the molecule's geometry and, consequently, its biological activity. nsf.govnih.gov

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic characteristics and predicting the reactivity of tert-butyl N-(1,2-dithiolan-4-yl)carbamate. Methods like Density Functional Theory (DFT) and ab initio calculations can determine optimized molecular geometry, orbital energies, and electrostatic potential, which are fundamental to understanding the molecule's behavior.

Studies on related 1,2-dithiolane (B1197483) derivatives have utilized quantum chemical calculations to explore their stereoelectronic properties. nsf.gov The constrained five-membered ring forces the disulfide bond into a conformation with a low C-S-S-C dihedral angle (typically under 35°), a significant deviation from the preferred ~90° angle in linear disulfides. nih.gov This ring strain leads to a destabilizing four-electron interaction between the non-bonding sulfur orbitals, which weakens the S-S bond and raises the energy of the Highest Occupied Molecular Orbital (HOMO). nih.gov A higher HOMO energy suggests increased susceptibility to oxidation and greater reactivity in thiol-disulfide exchange reactions.

For this compound, DFT calculations can be used to model these effects precisely. The calculations would typically involve geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm it as a true minimum. From this, various electronic properties can be derived. researchgate.net For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) helps predict the sites most susceptible to electrophilic and nucleophilic attack. The molecular electrostatic potential (MEP) map would reveal the distribution of charge, highlighting electron-rich regions (like the oxygen and sulfur atoms) and electron-poor regions (like the amide proton). researchgate.net

Interactive Table: Predicted Parameters from Quantum Chemical Calculations

| Calculated Property | Significance for this compound |

|---|---|

| HOMO Energy | Indicates the molecule's ability to donate electrons; a higher value, influenced by ring strain, suggests higher reactivity. |

| LUMO Energy | Indicates the molecule's ability to accept electrons; relates to its reactivity with nucleophiles. |

| HOMO-LUMO Gap | A smaller gap suggests the molecule is more polarizable and more reactive. |

| Molecular Electrostatic Potential (MEP) | Maps electron density to identify sites prone to electrostatic interactions, such as hydrogen bonding. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

While specific molecular docking and dynamics studies for this compound are not extensively documented, these computational techniques are crucial for exploring its potential as a biologically active agent. The general principle involves modeling the interaction between a small molecule (ligand) and a biological macromolecule (target), such as a protein or enzyme.

Molecular Docking predicts the preferred orientation of the ligand when bound to a target, estimating the binding affinity. For example, derivatives containing a tert-butyl carbamate (B1207046) group have been investigated as potential inhibitors of enzymes like β-secretase, which is relevant in Alzheimer's disease research. nih.govmdpi.com If this compound were to be investigated for similar purposes, docking simulations would be employed to:

Identify potential binding sites on a target protein.

Predict the binding mode, including key hydrogen bonds and hydrophobic interactions.

Score and rank different binding poses to estimate the strength of the interaction.

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-target complex over time. An MD simulation would model the movements and conformational changes of both the protein and this compound, offering a more realistic view of the binding stability and the influence of solvent. These simulations can help validate docking results and reveal allosteric effects or conformational changes induced by ligand binding.

Prediction of Conformational Preferences and Stereoisomer Stability

The conformational landscape of this compound is largely dictated by the puckered 1,2-dithiolane ring and the bulky tert-butyl carbamate substituent. The dithiolane ring itself is not planar and can adopt several "envelope" or "twist" conformations. Computational methods, particularly DFT, are used to calculate the relative energies of these different conformers to identify the most stable arrangement. researchgate.net

The presence of the large tert-butyl carbamate group at the C4 position significantly influences the ring's preferred conformation due to steric hindrance. Energy minimization calculations can predict the rotational orientation of the carbamate group relative to the ring that minimizes steric clash.

Furthermore, the molecule possesses a chiral center at the C4 position, meaning it exists as two stereoisomers (enantiomers): (R)-tert-butyl N-(1,2-dithiolan-4-yl)carbamate and (S)-tert-butyl N-(1,2-dithiolan-4-yl)carbamate. Quantum chemical calculations can be used to:

Optimize the geometry of each individual enantiomer.

Calculate their absolute electronic energies.

Determine if one stereoisomer is thermodynamically more stable than the other, although for enantiomers in an achiral environment, the energies are expected to be identical. The stability might differ in a chiral environment or if the molecule dimerizes. mdpi.com

Interactive Table: Key Conformational Parameters for Analysis

| Parameter | Description | Method of Prediction |

|---|---|---|

| C-S-S-C Dihedral Angle | The defining angle of the dithiolane ring, constrained by its cyclic nature. nih.gov | Geometry optimization via DFT or Ab Initio methods. |

| Ring Pucker Parameters | Quantify the specific envelope or twist conformation of the five-membered ring. | Conformational analysis and potential energy surface scans. |

| N-C4 Bond Torsion Angle | Describes the orientation of the carbamate substituent relative to the dithiolane ring. | Torsional scanning and geometry optimization. |

Analysis of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis and subsequent reactions of this compound. By modeling the potential energy surface of a reaction, chemists can identify intermediates, transition states, and calculate activation energies.

A plausible synthetic route to the 1,2-dithiolane ring involves the transformation of 1,3-bis-tert-butyl thioethers using an electrophilic halogen reagent like bromine. nsf.govnih.gov A proposed mechanism for this type of reaction proceeds through several key steps that can be modeled computationally: nih.gov

Formation of a Sulfonium (B1226848) Bromide Intermediate: The reaction initiates with the attack of a sulfur atom on bromine, forming a sulfonium bromide intermediate.

Elimination of Isobutylene (B52900): This is followed by the elimination of an isobutylene molecule, yielding an activated sulfenyl bromide.

Intramolecular Cyclization: The sulfenyl bromide then undergoes an intramolecular cyclization to form a new intermediate.

Final Elimination: A second elimination of isobutylene yields the final 1,2-dithiolane ring.

Computational analysis of this pathway would involve locating the transition state structure for each step. The transition state is the highest energy point along the reaction coordinate, and its structure provides insight into the bond-forming and bond-breaking processes. Calculating the energy of these transition states allows for the determination of the reaction's activation energy, which is directly related to the reaction rate.

Similarly, the cleavage of the tert-butyl carbamate (Boc) protecting group, typically under acidic conditions, can be studied. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the tert-butyl cation to form isobutylene and carbon dioxide, leaving the free amine. researchgate.net Computational modeling can elucidate the energetics of this deprotection pathway and the structure of the key intermediates and transition states.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Traditional synthesis of 1,2-dithiolane (B1197483) derivatives often involves a two-step process: generating a 1,3-dithiol and its subsequent oxidation. nih.gov This approach can require harsh conditions and may lead to undesirable side products. nih.gov Future research is focused on developing more direct, efficient, and sustainable methods.

A promising direction is the one-step synthesis from readily accessible 1,3-bis-tert-butyl thioethers. nih.govrsc.orgnsf.gov This method utilizes bromine to achieve a deprotection-disulfide formation sequence that proceeds to completion in minutes under mild conditions. nih.govrsc.orgnsf.gov The proposed mechanism involves the formation of a sulfonium (B1226848) bromide intermediate, followed by the elimination of isobutylene (B52900) and intramolecular cyclization. nih.govnsf.gov This approach is not only rapid but also scalable and provides a handle for further functionalization, such as a hydroxyl group. nih.gov

For the carbamate (B1207046) portion of the molecule, research is moving away from hazardous reagents toward more sustainable alternatives. researchgate.netrsc.org Novel methodologies include the direct conversion of Boc-protected amines into carbamates using lithium tert-butoxide as the sole base, which avoids the need for metal catalysts. researchgate.netrsc.org Other green approaches focus on using carbon dioxide (CO2) as a C1 building block in reactions with amines and alcohols or silicate (B1173343) esters, catalyzed by basic compounds like potassium carbonate. rsc.orgacs.org

| Synthetic Step | Traditional Method | Emerging Method | Key Advantages of Emerging Method |

|---|---|---|---|

| 1,2-Dithiolane Ring Formation | Two-step: 1,3-dithiol generation followed by oxidation nih.gov | One-step from 1,3-bis-tert-butyl thioethers with bromine nih.govrsc.org | Fast (minutes), mild conditions, scalable, provides functional handles nih.govnsf.gov |

| Carbamate Formation | Use of hazardous reagents (e.g., phosgene (B1210022) derivatives) | Direct conversion from Boc-amines using t-BuOLi or from CO2 researchgate.netrsc.orgrsc.org | Avoids toxic reagents and metal catalysts, utilizes renewable feedstock (CO2) researchgate.netrsc.orgrsc.org |

Design and Synthesis of Advanced Probes for Biochemical Research

The 1,2-dithiolane moiety is a key component in the design of redox-sensitive biochemical probes due to the reactivity of its strained disulfide bond. researchgate.netresearchgate.net However, there is ongoing debate regarding its specificity. While some reports describe it as a highly selective substrate for thioredoxin reductase (TrxR), other studies suggest it can be non-specifically reduced by a broader range of cellular thiols and enzymes. researchgate.netresearchgate.netnih.govresearchgate.net

This ambiguity creates a clear direction for future research: the design of advanced probes with tuned reactivity and greater specificity. By modifying the substituents on the 1,2-dithiolane ring, it may be possible to control its stereoelectronic properties and, therefore, its reactivity toward specific biological reductants. nih.gov

In this context, tert-butyl N-(1,2-dithiolan-4-yl)carbamate serves as an excellent scaffold. The 1,2-dithiolane acts as the redox sensor, while the Boc-protected amine provides a latent attachment point. researchgate.net Future work could involve creating modular probes where, upon reduction of the dithiolane ring, a self-immolative linker connected to the deprotected amine releases a fluorescent reporter, a drug, or another molecular cargo. researchgate.netresearchgate.net The synthesis of such probes would leverage the Boc group's stability and its clean, acid-labile deprotection. masterorganicchemistry.comontosight.ai

Integration into Advanced Materials Science as Molecular Building Blocks

The 1,2-dithiolane ring is a powerful tool for creating dynamic covalent materials. Its strained disulfide bond can undergo reversible, thiol-initiated ring-opening polymerization to form polydisulfides. nih.govacs.orgresearchgate.net This property is being exploited to develop advanced materials such as self-healing and injectable hydrogels, dynamic networks, and responsive materials. nih.govacs.orgresearchgate.netdigitellinc.com

Future research will focus on using this compound as a bifunctional molecular building block. The dithiolane moiety can form the dynamic crosslinks of a polymer network, while the Boc-protected amine serves as a versatile handle. nbinno.comfishersci.co.uk After the initial polymer is formed, the Boc group can be removed under acidic conditions to expose the primary amine. masterorganicchemistry.comorganic-chemistry.org This newly available functional group can then be used for:

Secondary crosslinking: Introducing a second, orthogonal crosslinking chemistry to create materials with hierarchical structures and tailored mechanical properties.

Functionalization: Attaching biomolecules, peptides, or therapeutic agents to render the material bioactive.

Surface modification: Altering the surface properties of the material to control wettability, adhesion, or biocompatibility.

The properties of these materials are highly dependent on the structure of the dithiolane monomer used, offering a pathway to tailor material characteristics from highly dynamic and self-healing to more rigid and resilient. nih.govacs.orgresearchgate.net

Exploration of New Mechanistic Roles in Chemical Biology

The primary mechanistic role of the 1,2-dithiolane moiety in chemical biology stems from its rapid and efficient participation in thiol-disulfide exchange reactions. nih.gov Driven by the relief of ring strain, 1,2-dithiolanes can be attacked by cell surface thiols, initiating a cascade of dynamic covalent reactions that enhance the cellular uptake of attached molecular cargo. researchgate.netresearchgate.net

Future research is aimed at dissecting and harnessing this mechanism for more sophisticated applications. A key area of exploration is understanding how the substitution pattern on the dithiolane ring affects its uptake efficiency and intracellular fate. nih.gov While some studies suggest a non-specific mechanism, others have explored its potential as a selective inhibitor or probe for specific enzymes like thioredoxin reductase. researchgate.netnih.govsemanticscholar.org Clarifying this selectivity is a major goal.

The this compound structure is ideal for these investigations. The carbamate provides a stable linkage to a cargo molecule (e.g., a drug or probe). Upon cellular entry, the dithiolane can be reduced, potentially triggering the release of the cargo. By systematically varying the dithiolane structure and the nature of the linker, researchers can explore new mechanistic roles in:

Targeted drug delivery: Designing prodrugs that are activated by the specific redox environment of target cells.

Cellular signaling: Creating tools to modulate or report on specific thiol-based signaling pathways.

Antioxidant therapies: Developing new lipoic acid analogs with improved bioavailability and efficacy. nih.gov

Leveraging Computational Methods for Predictive Design and Understanding

Computational chemistry offers powerful tools to accelerate research into this compound and its derivatives. Future applications will increasingly rely on predictive modeling to guide synthetic efforts and rationalize experimental observations.

Key areas for computational investigation include:

Reactivity Prediction: Quantum chemical calculations can be used to estimate the ring strain and S-S bond instability of novel 1,2-dithiolane derivatives. nih.gov This allows for the in silico screening of substituents to tune the reactivity of the disulfide bond for specific applications, such as designing probes that are selectively cleaved by certain enzymes or thiols. nih.govnih.gov

Structural and Conformational Analysis: Modeling can predict the geometry, disulfide dihedral angles, and bond lengths of new dithiolane compounds. nih.gov These structural parameters are known to profoundly affect the molecule's photophysical properties and stability. nih.gov

Disulfide Bonding and Kinetics: Kinetic modeling can be used to understand and predict the kinetics of disulfide bond reduction. researchgate.net By integrating these models with machine learning approaches, it may be possible to predict how different reduction conditions or biological environments will affect the cleavage of the dithiolane ring. researchgate.netnih.govplos.org

Interaction with Biomolecules: Docking and molecular dynamics simulations can be employed to study how dithiolane-containing molecules interact with the active sites of enzymes, such as thioredoxin reductase. This can help elucidate mechanisms of action and guide the design of more potent and selective inhibitors or probes.

| Computational Method | Application Area | Predicted Property | Research Goal |

|---|---|---|---|

| Quantum Chemical Calculations | Probe & Material Design | Ring strain, S-S bond energy, reaction enthalpies nih.gov | Tune reactivity and stability of the dithiolane ring |

| Kinetic Modeling | Chemical Biology | Reaction rates of disulfide reduction researchgate.net | Predict probe activation or cargo release under specific redox conditions |

| Molecular Docking / MD Simulations | Drug & Probe Design | Binding affinity, interaction with active sites | Design selective enzyme inhibitors or substrates |

| Machine Learning / Regression Models | Process Chemistry & Biology | Disulfide connectivity patterns, reaction outcomes researchgate.netnih.gov | Optimize reaction conditions and predict biological activity |

Q & A

What are the optimal synthetic strategies for preparing tert-butyl N-(1,2-dithiolan-4-yl)carbamate while minimizing side reactions?

Methodological Answer: